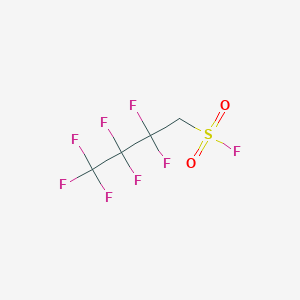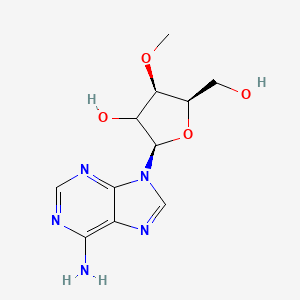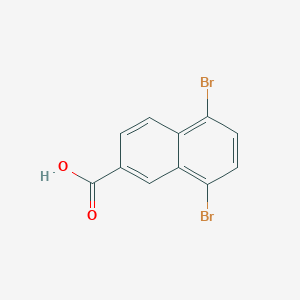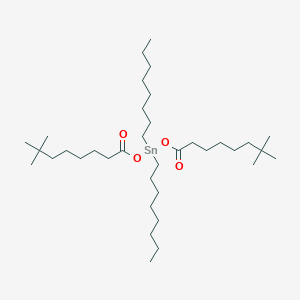
Pipemidic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipemidic Acid Methyl Ester is a derivative of pipemidic acid, a member of the pyridopyrimidine class of antibacterials. Pipemidic acid was introduced in 1979 and is known for its activity against gram-negative and some gram-positive bacteria . This compound retains the antibacterial properties of its parent compound and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pipemidic Acid Methyl Ester typically involves the esterification of pipemidic acid. One common method involves dissolving pipemidic acid trihydrate in a small amount of dimethylformamide (DMF), followed by the addition of methanol and a metal solution in warm methanol. The mixture is then refluxed for several hours and allowed to crystallize at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
Pipemidic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of pipemidic acid and methanol.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, although specific conditions and reagents vary.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid (HCl) and heating.
Basic Hydrolysis: Utilizes bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions include pipemidic acid, methanol, and various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Pipemidic Acid Methyl Ester is widely used in scientific research due to its antibacterial properties. Some key applications include:
Mecanismo De Acción
Pipemidic Acid Methyl Ester exerts its antibacterial effects by inhibiting DNA synthesis in bacterial cells. It targets the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription . By binding to this enzyme, the compound prevents the bacteria from proliferating, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with similar antibacterial properties.
Norfloxacin: A fluoroquinolone with a broader spectrum of activity.
Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness
Pipemidic Acid Methyl Ester is unique due to its specific structure, which includes a piperazinyl side chain that enhances its ability to penetrate bacterial cells . This structural feature distinguishes it from other quinolones and contributes to its specific antibacterial activity.
Conclusion
This compound is a valuable compound in scientific research and medicine due to its potent antibacterial properties. Its unique structure and mechanism of action make it an important tool in the fight against bacterial infections. The compound’s versatility in various chemical reactions and its applications in different fields further highlight its significance.
Propiedades
IUPAC Name |
methyl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-19-9-11(14(22)23-2)12(21)10-8-17-15(18-13(10)19)20-6-4-16-5-7-20/h8-9,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFQVEIHRYQXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)




